molecular formula C6H12CoN2O4 B12649759 N,N'-Ethylenebis(glycinato-O,N)cobalt CAS No. 29977-10-4

N,N'-Ethylenebis(glycinato-O,N)cobalt

Cat. No.: B12649759
CAS No.: 29977-10-4
M. Wt: 235.10 g/mol
InChI Key: PRTWXKPUHDPYFG-UHFFFAOYSA-N
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Description

N,N'-Ethylenebis(glycinato-O,N)cobalt is a cobalt(II) complex derived from the tetradentate ligand N,N'-ethylenebis(2-(o-hydroxyphenyl)glycine) (EHPG), which coordinates via two deprotonated glycine nitrogen atoms and two phenolic oxygen atoms. This complex exhibits a square-planar or octahedral geometry depending on axial ligand binding . Its structure is characterized by strong Co–N and Co–O bonds, with bond lengths typical of high-spin cobalt(II) complexes . The ligand’s glycine backbone introduces distinct electronic and steric effects compared to salen-type (N,N'-ethylenebis(salicylideniminato)) ligands, influencing its redox behavior, catalytic activity, and interaction with small molecules like O₂ .

Properties

CAS No.

29977-10-4

Molecular Formula

C6H12CoN2O4

Molecular Weight

235.10 g/mol

IUPAC Name

2-[2-(carboxymethylamino)ethylamino]acetic acid;cobalt

InChI

InChI=1S/C6H12N2O4.Co/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);

InChI Key

PRTWXKPUHDPYFG-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(=O)O)NCC(=O)O.[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Ethylenebis(glycinato-O,N)cobalt typically involves the reaction of cobalt salts with ethylenebis(glycinato) ligands under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add ethylenebis(glycinato) ligands to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of N,N’-Ethylenebis(glycinato-O,N)cobalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cobalt salts and ligands, with precise control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Ethylenebis(glycinato-O,N)cobalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands .

Scientific Research Applications

Coordination Chemistry

N,N'-Ethylenebis(glycinato-O,N)cobalt serves as a model compound in coordination chemistry, facilitating studies on metal-ligand interactions. Its unique structure allows for the examination of stability constants and thermodynamic properties of metal complexes. Research indicates that this compound can form stable complexes with various metal ions, which are crucial for understanding their behavior in solution and solid-state environments .

Catalysis

The compound is recognized for its catalytic properties in several chemical reactions, including oxidation-reduction processes and polymerization reactions. For instance, cobalt complexes have been shown to catalyze the oxidation of organic substrates, such as L-ascorbic acid, under specific conditions influenced by surfactants . The ability to modulate reaction rates through the use of micellar media highlights its potential in synthetic applications.

Potentiometric Studies

Potentiometric studies involving this compound have revealed important insights into its stability constants and protonation equilibria. These findings are instrumental in analytical chemistry for determining the concentration of metal ions in various matrices .

Environmental Applications

The compound has also been explored for its potential use in environmental science, particularly in the remediation of heavy metal contaminants. Its ability to form stable complexes with toxic metals suggests that it could be utilized in extracting or immobilizing these pollutants from contaminated sites .

Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems due to its biocompatibility and ability to form complexes with therapeutic agents. Studies have demonstrated that cobalt complexes can enhance the solubility and stability of certain drugs, potentially improving their bioavailability .

Magnetic Resonance Imaging

Research has indicated that cobalt-based complexes can serve as contrast agents in magnetic resonance imaging (MRI). The unique magnetic properties of cobalt allow for enhanced imaging capabilities, making it a valuable tool in medical diagnostics .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound complexes. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents or coatings .

Stability Constant Determination

A study conducted by Soroceanu et al. focused on determining the stability constants of this compound complexes with different metal ions using potentiometric methods. The results indicated that the stability of these complexes is influenced by factors such as pH and ionic strength, providing critical data for their application in analytical chemistry .

Catalytic Activity in Organic Synthesis

In a study examining the catalytic activity of cobalt complexes, researchers found that this compound effectively catalyzed the oxidation of L-ascorbic acid in the presence of surfactants like cetyl trimethylammonium bromide (CTAB). The findings demonstrated that reaction rates could be significantly enhanced by modifying the reaction environment with surfactants .

Environmental Remediation Studies

Research into the environmental applications of this compound showed promising results in immobilizing heavy metals from contaminated water sources. The compound's ability to form stable chelates with lead and cadmium ions was highlighted as a potential strategy for environmental cleanup efforts .

Mechanism of Action

The mechanism of action of N,N’-Ethylenebis(glycinato-O,N)cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic activity. The compound’s molecular targets and pathways depend on the specific application, such as interacting with biological molecules in medicinal applications or substrates in catalytic processes .

Comparison with Similar Compounds

Structural and Spectroscopic Differences

Table 1: Structural and Spectroscopic Properties of Selected Cobalt Complexes
Compound Coordination Geometry Co–N Bond Length (Å) Co–O Bond Length (Å) Notable Spectroscopic Features
N,N'-Ethylenebis(glycinato-O,N)cobalt Square-planar/Octahedral 1.89–1.92 1.87–1.90 Strong d-d transitions at 450–500 nm; distinct O–H stretching (IR: 3200–3400 cm⁻¹)
Co(salen) (N,N'-ethylenebis(salicylideniminato)cobalt(II)) Square-planar 1.85–1.88 1.83–1.86 Intense π→π* transitions (UV-Vis: ~350 nm); O₂ adduct shows ν(O–O) at 820–840 cm⁻¹ (Raman)
Co(acacen) (N,N'-ethylenebis(acetylacetoniminato)cobalt(II)) Octahedral 1.91–1.94 1.88–1.91 Weaker ligand field; broad absorption bands at 550–600 nm
Co(3-F-Saltmen) (Fluorinated salen analog) Distorted octahedral 1.87–1.90 1.84–1.87 Spin-crossover behavior observed below 200 K; reversible O₂ binding with ν(O–O) at 805 cm⁻¹

Key Observations :

  • This compound exhibits longer Co–N/O bonds compared to Co(salen), attributed to the weaker σ-donor strength of glycine’s amine groups versus salen’s imine nitrogens .
  • Co(salen) and its fluorinated derivatives show stronger O₂-binding capabilities due to the electron-withdrawing substituents stabilizing peroxo intermediates .
Table 2: Reactivity and Catalytic Performance
Compound O₂ Binding Capacity Catalytic Activity Notable Reactions
This compound Moderate (monomeric O₂ adducts) Selective oxidation of indoles Oxygenation of 3-methylindole to o-formylaminoacetophenone
Co(salen) High (dimeric μ-peroxo adducts) Alkene epoxidation, O₂ carrier Electroreductive alkylation of olefins; reversible O₂ chemisorption
Co(acacen) Low (unstable O₂ adducts) Alkylation catalysis Catalytic C–C bond formation under electrochemical conditions
Co(3-F-Saltmen) High (monomeric side-on O₂ adducts) N/A Stabilized side-on peroxo intermediates at low temperatures

Key Observations :

  • This compound demonstrates moderate O₂ affinity but excels in selective oxygenation reactions due to its ligand’s hydrophilic glycine moieties, which enhance substrate coordination .
  • Co(salen) is superior in O₂ storage and electrochemical applications, attributed to its rigid, conjugated ligand framework facilitating electron transfer .

Magnetic and Redox Behavior

  • Co(salen) derivatives show redox flexibility, with Co(II)/Co(III) transitions enabling catalytic cycles in oxidation reactions .
  • Fluorinated analogs (e.g., Co(3-F-Saltmen)) display spin-crossover at low temperatures due to ligand-induced lattice strain .

Biological Activity

N,N'-Ethylenebis(glycinato-O,N)cobalt, often referred to as Co(gly)2, is a cobalt(III) complex that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by its chelation of cobalt with two glycine molecules. This structure enhances the stability and solubility of the complex in aqueous environments. The coordination geometry around the cobalt ion is typically octahedral, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that cobalt complexes, including Co(gly)2, exhibit significant antimicrobial properties against various bacterial strains.

  • Mechanism of Action : The proposed mechanisms include:
    • Disruption of Cell Membranes : Cobalt complexes can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
    • DNA Interaction : Some studies suggest that these complexes can bind to bacterial DNA, inhibiting replication and transcription processes.

Case Studies

  • Antibacterial Efficacy : A study reported that Co(gly)2 showed considerable activity against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentrations (MIC) were found to be comparable to traditional antibiotics like ciprofloxacin .
  • Antiviral Properties : Cobalt complexes have also been evaluated for antiviral activity. For instance, Co(gly)2 demonstrated inhibition of HIV-1 replication in vitro, suggesting potential as an antiviral agent .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research.

  • Cytotoxicity : Studies have shown that Co(gly)2 exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The cytotoxicity is attributed to the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .
  • Mechanisms of Action :
    • Redox Activity : The ability of cobalt complexes to participate in redox reactions is thought to play a role in their anticancer activity.
    • Inhibition of Enzymatic Activity : Cobalt complexes may inhibit specific enzymes involved in cancer cell proliferation.

Research Findings

  • A recent study assessed the cytotoxic effects of Co(gly)2 under hypoxic conditions, revealing enhanced activity compared to normoxic conditions. The IC50 values indicated a significant reduction in cell viability at lower concentrations under hypoxia .

Comparative Analysis with Other Cobalt Complexes

Property/ActivityThis compoundOther Cobalt Complexes
Antibacterial ActivityModerate against Gram-positive & negative bacteriaVaries widely; some show higher efficacy
Antiviral ActivityEffective against HIV-1Some complexes show broader antiviral spectrum
Anticancer ActivitySignificant cytotoxicity in cancer cellsVaries; some are more potent than others
MechanismDisruption of membranes, DNA bindingRedox activity, enzyme inhibition

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